molecular formula C23H27N3O3 B11550071 Nalpha-(tert-butoxycarbonyl)-N-(2-methylphenyl)tryptophanamide

Nalpha-(tert-butoxycarbonyl)-N-(2-methylphenyl)tryptophanamide

Cat. No.: B11550071
M. Wt: 393.5 g/mol
InChI Key: LVULSZKYKCWUMQ-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Coupling with the Carbamoyl Group: The final step involves coupling the indole derivative with the 2-methylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(2-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole core with the carbamate and carbamoyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl N-[3-(1H-indol-3-yl)-1-(2-methylanilino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H27N3O3/c1-15-9-5-7-11-18(15)25-21(27)20(26-22(28)29-23(2,3)4)13-16-14-24-19-12-8-6-10-17(16)19/h5-12,14,20,24H,13H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

LVULSZKYKCWUMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C

Origin of Product

United States

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